

The Elusive Crystal Structure of 2,3-Diethynylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Diethynylpyridine

Cat. No.: B15219881

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Disclaimer: As of the latest literature review, a definitive experimental crystal structure for **2,3-diethynylpyridine** has not been publicly reported. This guide provides a comprehensive overview of the current state of knowledge, including a proposed synthesis, and leverages data from its close structural isomer, 2,6-diethynylpyridine, to infer potential crystallographic characteristics. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Diethynylpyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, linear geometry and the synthetic versatility of the alkyne functionalities. These triple bonds can participate in a variety of chemical transformations, including "click" chemistry, metal-catalyzed cross-coupling reactions, and polymerization, making them valuable building blocks for the construction of complex molecular architectures, conjugated polymers, and novel therapeutic agents. The specific substitution pattern of the ethynyl groups on the pyridine ring is expected to significantly influence the molecule's electronic properties, coordination chemistry, and biological activity. This guide focuses on the 2,3-isomer, a less-explored member of this family.

Crystallographic Data of the Analogue: 2,6-Diethynylpyridine

In the absence of experimental data for **2,3-diethynylpyridine**, we present the crystallographic data for its well-characterized isomer, 2,6-diethynylpyridine. This data provides a valuable reference point for understanding the potential solid-state packing and intermolecular interactions of diethynylpyridines. The crystal structure of 2,6-diethynylpyridine is available from the Cambridge Crystallographic Data Centre (CCDC).

| Parameter | Value |
|---|---------------------------------|
| CCDC Deposition Number | 181683 |
| Empirical Formula | C ₉ H ₅ N |
| Formula Weight | 127.14 |
| Crystal System | Orthorhombic |
| Space Group | Pca2 ₁ |
| a (Å) | 12.345(3) |
| b (Å) | 6.098(2) |
| c (Å) | 8.878(2) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å ³) | 668.1(3) |
| Z | 4 |
| Density (calculated) (Mg/m ³) | 1.263 |
| Temperature (K) | 293 |

Note: The detailed crystallographic data can be obtained from the Cambridge Structural Database (CSD) by referencing the CCDC number.

Proposed Synthesis of 2,3-Diethynylpyridine

A plausible and efficient synthetic route to **2,3-diethynylpyridine** is via a double Sonogashira cross-coupling reaction. This widely utilized palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The proposed starting material for this synthesis is 2,3-dihalopyridine (e.g., 2,3-dibromopyridine or 2,3-dichloropyridine), which can be coupled with a protected or terminal alkyne.

Experimental Protocol: Sonogashira Coupling

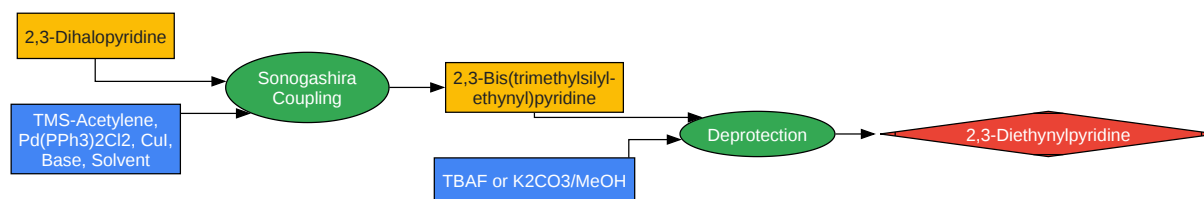
Materials:

- 2,3-Dihalopyridine (e.g., 2,3-dibromopyridine)
- Ethynyltrimethylsilane (TMS-acetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triphenylphosphine (PPh_3)
- Anhydrous, deoxygenated solvent (e.g., toluene or THF)
- Base (e.g., triethylamine or diisopropylethylamine)
- Tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol for deprotection
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,3-dihalopyridine (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 2-5 mol%).
- **Solvent and Reagent Addition:** Add the anhydrous, deoxygenated solvent, followed by the base (e.g., 3-5 eq.) and ethynyltrimethylsilane (2.2-2.5 eq.).

- **Reaction Execution:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification of Silylated Intermediate:** Purify the crude 2,3-bis(trimethylsilylethynyl)pyridine by column chromatography on silica gel.
- **Deprotection:** Dissolve the purified intermediate in a suitable solvent (e.g., THF or methanol). Add a deprotecting agent such as TBAF (in THF) or potassium carbonate (in methanol) and stir at room temperature until the desilylation is complete (monitored by TLC).
- **Final Purification:** After workup to remove the deprotection reagents, purify the crude **2,3-diethynylpyridine** by column chromatography or recrystallization to yield the final product.



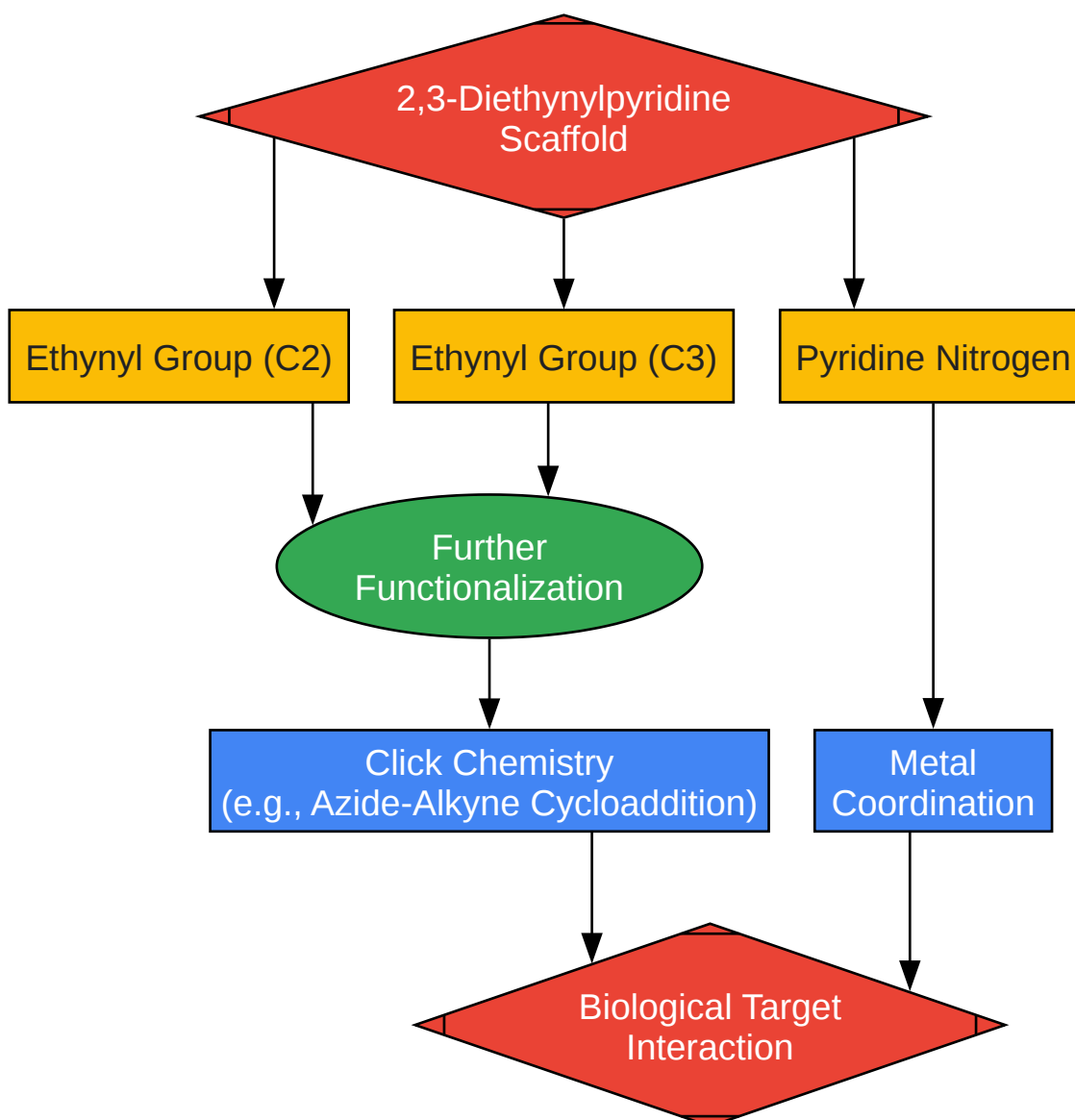
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Proposed synthesis workflow for **2,3-diethynylpyridine**.

Potential Applications in Drug Development

The **2,3-diethynylpyridine** core represents a versatile scaffold for the development of novel therapeutic agents. The adjacent ethynyl groups can act as pharmacophores, engage in specific interactions with biological targets, or serve as handles for further chemical

modification. The pyridine nitrogen introduces a polar, hydrogen-bond accepting site, which can be crucial for molecular recognition by proteins.



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Conceptual diagram of **2,3-diethynylpyridine**'s potential for further reactions.

Conclusion

While the definitive crystal structure of **2,3-diethynylpyridine** remains to be elucidated, this guide provides a framework for its synthesis and an understanding of its potential structural properties based on a close isomer. The synthetic accessibility via the Sonogashira coupling

and the versatile reactivity of the diethynylpyridine core make it a promising candidate for further investigation in the fields of medicinal chemistry and materials science. Future research, including the successful crystallization and structural analysis of **2,3-diethynylpyridine**, will be invaluable for unlocking its full potential.

- To cite this document: BenchChem. [The Elusive Crystal Structure of 2,3-Diethynylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15219881#crystal-structure-of-2-3-diethynylpyridine\]](https://www.benchchem.com/product/b15219881#crystal-structure-of-2-3-diethynylpyridine)

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